molecular formula C13H12N2O2S B3082395 N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide CAS No. 1123883-53-3

N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide

Cat. No.: B3082395
CAS No.: 1123883-53-3
M. Wt: 260.31 g/mol
InChI Key: LPXRFQYPABSWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. As a benzenesulfonamide derivative, this scaffold is recognized for its broad relevance in medicinal chemistry, showing documented potential in the development of inhibitors for various biological targets . Researchers can utilize this compound as a key synthetic intermediate or a precursor for constructing more complex molecules. Its structural features, including the sulfonamide group and the imine functionality, make it a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. Potential research applications may include, but are not limited to, the investigation of antiviral or anticancer agents, given the established activity of related benzenesulfonamide compounds in these fields . This product is provided for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheet (SDS) prior to use. Disclaimer: The specific biological activity, mechanism of action, and research applications for this exact compound have not been independently verified by our supplier and are inferred from the general class of benzenesulfonamide compounds. The researcher is responsible for validating its suitability for their specific applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRFQYPABSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Anticancer Activity

Key comparisons include:

  • 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides : These derivatives exhibited IC₅₀ values between 1.98–9.12 µM against A549, HeLa, MCF-7, and Du-145 cancer cell lines. The indoline-carbonyl substituent likely enhances cytotoxicity by improving membrane permeability .
  • Thiophene-containing derivatives: Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) showed potent activity against MCF-7 cells, attributed to thiophene’s electron-rich nature and planar structure .
  • AL-series analogs : In anti-glioblastoma studies, AL56 and AL107 demonstrated observed/predicted activity ratios of 0.2920/0.2939 and 0.2569/0.1753 , respectively. Substituents like thiadiazole and hydrazineyl groups contributed to improved blood-brain barrier penetration .

Table 1: Anticancer Activity of Selected Benzenesulfonamide Analogs

Compound Structure Highlights IC₅₀ (µM) or Activity Ratio Cell Line/Target
Target Compound Phenylamino-Z-configuration Not reported N/A
3-(Indoline-1-carbonyl) Indoline-carbonyl substituent 1.98–9.12 A549, HeLa, MCF-7, Du-145
AL56 Thiadiazole-hydrazineyl 0.2920 (observed) Glioblastoma
Compound 59 (thiophene) Thiophene-enamine linkage Comparable to doxorubicin MCF-7
Binding Affinity and Molecular Interactions

Substituents critically influence binding to biological targets:

  • 2,4-Dichloro-N-(thiadiazolylidene)benzenesulfonamide (Compound 4) : Demonstrated strong binding to dihydrofolate reductase (DHFR) with ΔG = −9.0 kcal/mol , surpassing reference drugs. The trichloro and thiadiazole groups enhance hydrophobic and π-stacking interactions .
  • Schiff base derivatives: (Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide showed high affinity in docking studies with tyrosine kinases, driven by thiazole-thiophene conjugation .
Antibacterial and Enzyme Reactivation
  • Thiophene-sulfonamide hybrids : Compounds 51, 54, and 56 displayed MIC values of <10 µg/mL against E. coli, attributed to sulfonamide’s disruption of folate synthesis .
  • N-(2-chlorophenyl)benzenesulfonamide : Reactivated acetylcholinesterase (AChE) inhibited by paraoxon, with enhanced efficacy when combined with pralidoxime. Chloro and fluoro substituents improved electrophilic interactions with AChE’s active site .

The target compound’s amino group may lack the electronegativity required for strong AChE reactivation, suggesting lower efficacy compared to halogenated analogs .

Structural and Electronic Properties
  • Schiff base complexes: (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino)benzenesulfonamide exhibited redshifted UV-Vis absorption (λₘₐₓ = 420 nm) due to extended conjugation, contrasting with the target compound’s simpler phenylamino substituent .

Table 2: Substituent Effects on Pharmacological Properties

Substituent Type Example Compound Key Property Influenced
Halogen (Cl, Br) N-(2-chlorophenyl)benzenesulfonamide Enzyme binding, lipophilicity
Heterocyclic (thiadiazole) AL56 BBB penetration, cytotoxicity
Conjugated systems (thiophene) Compound 59 Photophysical activity, planar binding

Biological Activity

N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide, a compound belonging to the benzenesulfonamide class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of benzenesulfonamides exhibit potent inhibition against carbonic anhydrases (CAs), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity is significant as CA IX is overexpressed in various tumors, making it a target for cancer therapy.
  • Induction of Apoptosis : Certain compounds within this class have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, one derivative increased annexin V-FITC positive apoptotic cells significantly compared to controls, indicating its potential role as an anticancer agent .
  • Antibacterial Activity : The compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Studies indicated that specific derivatives showed up to 80.69% inhibition at a concentration of 50 µg/mL . Additionally, anti-biofilm activities were noted against Klebsiella pneumoniae.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50/EffectivenessReference
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nM
Induction of ApoptosisMDA-MB-23122-fold increase in apoptotic cells
Antibacterial ActivityS. aureus80.69% inhibition at 50 µg/mL
Anti-biofilm ActivityK. pneumonia79.46% inhibition

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated promising pharmacokinetic profiles for certain derivatives of this compound. These studies suggest that the compounds could be suitable candidates for further development into therapeutic agents due to their favorable absorption characteristics and low toxicity profiles .

Q & A

Q. How can computational models (e.g., QSAR) predict the anti-GBM activity of benzenesulfonamide analogs, and what are their limitations?

  • Methodological Answer : Train QSAR models using datasets with observed/predicted activity values (e.g., anti-GBM IC₅₀). Validate via leave-one-out cross-validation and external test sets. Limitations include overfitting with small datasets (e.g., n = 20 training compounds) and poor extrapolation to structurally novel derivatives .

Q. What strategies resolve contradictions between observed and predicted activity data in benzenesulfonamide derivatives?

  • Methodological Answer : Re-examine structural descriptors (e.g., electron-withdrawing groups affecting sulfonamide reactivity) or refine the model using 3D-pharmacophore mapping. For example, discrepancies in anti-GBM activity (observed: 0.5644 vs. predicted: 0.5212) may arise from unaccounted hydrogen-bonding interactions .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and bioactivity?

  • Methodological Answer : Analyze single-crystal X-ray data using graph-set notation (e.g., Etter’s rules) to identify motifs like R₂²(8) rings. For N-[amino(azido)methylidene]-4-methyl-benzenesulfonamide, intermolecular N–H···O and C–H···N interactions stabilize the lattice, potentially enhancing solubility and target binding .

Q. What experimental designs optimize in vivo pharmacokinetics while maintaining anticancer efficacy?

  • Methodological Answer : Conduct structure-property relationship (SPR) studies:
  • LogP optimization : Introduce polar groups (e.g., hydroxyethyl) to reduce hydrophobicity.
  • Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., N-methyl groups prone to oxidation) .

Data-Driven Research Considerations

Q. How can researchers integrate high-throughput screening (HTS) data with mechanistic studies for this compound?

  • Methodological Answer : Pair HTS results (e.g., dose-response curves) with transcriptomic profiling (RNA-seq) to identify affected pathways. For example, thiophene-containing derivatives showed upregulated apoptosis markers (e.g., caspase-3) in breast cancer cells .

Q. What crystallographic software tools are recommended for analyzing sulfonamide derivatives?

  • Methodological Answer : Use the WinGX suite for single-crystal data refinement and Mercury for visualization. These tools support hydrogen-bond topology analysis and Hirshfeld surface calculations, critical for understanding packing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.